molecular formula C7H10ClNO B1289407 (4-Aminophenyl)-methanol hydrochloride CAS No. 170926-25-7

(4-Aminophenyl)-methanol hydrochloride

Cat. No. B1289407
CAS RN: 170926-25-7
M. Wt: 159.61 g/mol
InChI Key: DXHHFZDBCRBJOY-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)-methanol hydrochloride” is a compound with the molecular formula C7H10ClNO . It is also known by other synonyms such as “(4-aminophenyl)methanol;hydrochloride” and "SCHEMBL864912" . The compound has a molecular weight of 159.61 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H . Its canonical SMILES string is C1=CC(=CC=C1CO)N.Cl .


Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 159.0450916 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

  • Spectrophotometric Analysis : This compound is used in spectrophotometric methods for determining impurities in other substances. For instance, it has been utilized for determining 2-amino-3H-phenoxazin-3-one, a colored impurity in o-aminophenol, using hydrochloric acid in methanol as a solvent (Ayyangart, Bhide, & Srinivasan, 1982).

  • Environmental Monitoring : This compound's derivatives, such as aminobiphenyls, are monitored in the environment and biological liquids due to their genotoxic and carcinogenic properties. They are determined in drinking and river water samples using techniques like HPLC and amperometric detection (Pecková et al., 2009).

  • Synthesis of Amino Acid Esters : It is involved in the synthesis of amino acid methyl ester hydrochlorides, which are prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane (Li & Sha, 2008).

  • Chemical Synthesis : The compound is used in the synthesis of multi-substituted arenes, with advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014).

  • Corrosion Inhibition : Derivatives of this compound, such as 4-amino-1,2,4-triazole, show potential in inhibiting acidic corrosion on mild steel, with studies demonstrating high inhibition efficiency (Bentiss et al., 2009).

  • Antibacterial Activity : Recent studies on novel compounds derived from (4-Aminophenyl)-methanol hydrochloride, like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been conducted to understand their antibacterial activity through docking studies (Shahana & Yardily, 2020).

  • Photophysical Studies : The compound is used in the study of photophysical characteristics of derivatives, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, in various solvents. These studies help understand processes like intramolecular charge transfer (Behera, Karak, & Krishnamoorthy, 2015).

Safety and Hazards

“(4-Aminophenyl)-methanol hydrochloride” is considered hazardous . It is harmful if swallowed or inhaled . It is also suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(4-Aminophenyl)-methanol hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . This compound’s ability to coordinate with transition metals makes it valuable in synthetic chemistry and biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, potentially altering the pathways and leading to changes in gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it acts as a bidentate ligand, coordinating with transition metals to facilitate biochemical reactions . These interactions are crucial for its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause organ damage or other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in oxidative deamination, leading to changes in the levels of specific metabolites . These interactions are essential for understanding its role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to specific tissues, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization helps elucidate its mechanism of action.

properties

IUPAC Name

(4-aminophenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHHFZDBCRBJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170926-25-7
Record name Benzenemethanol, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170926-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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